

# Pritelivir Demonstrates Superior Suppression of Genital HSV-2 Shedding Compared to Valacyclovir

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Wuppertal, Germany and Redmond, WA – Researchers and drug development professionals now have access to a detailed comparative analysis of **pritelivir** and valacyclovir, two antiviral medications for the suppression of genital herpes simplex virus type 2 (HSV-2). A pivotal phase 2 clinical trial reveals that **pritelivir**, a novel helicase-primase inhibitor, is significantly more effective than the standard-of-care treatment, valacyclovir, in reducing genital HSV-2 shedding. [1][2][3] This guide provides an in-depth look at the experimental data, methodologies, and mechanisms of action of these two drugs.

# **Executive Summary of Comparative Efficacy**

A head-to-head clinical trial demonstrated that daily oral administration of 100 mg **pritelivir** resulted in a lower percentage of swabs with HSV-2 DNA detected compared to 500 mg of valacyclovir.[1][4][5] Specifically, HSV shedding was detected in 2.4% of swabs from participants during **pritelivir** treatment, in contrast to 5.3% during valacyclovir treatment.[1][4] [5] Furthermore, the occurrence of genital lesions was lower with **pritelivir**, being present on 1.9% of days compared to 3.9% of days with valacyclovir.[1][4][5]

# **Quantitative Data Comparison**



The following tables summarize the key quantitative outcomes from the comparative clinical trial.

Table 1: Genital HSV-2 Shedding and Lesion Data

Parameter	Pritelivir (100 mg daily)	Valacyclovir (500 mg daily)	Relative Risk (RR)	P-value
Percentage of Swabs with HSV- 2 DNA	2.4% (173 of 7276)	5.3% (392 of 7453)	0.42	.01
Percentage of Days with Genital Lesions	1.9%	3.9%	0.40	.04
Mean Quantity of HSV in Positive Swabs (log10 copies/mL)	3.2	3.7	-	.83
Frequency of Shedding Episodes (per person-month)	1.3	1.6	0.80	.29

Data sourced from a phase 2, randomized, double-blind, crossover clinical trial.[1][4][6]

Table 2: Adverse Events

Pritelivir	Valacyclovir	
Percentage of Participants with		
Treatment-Emergent Adverse	62.3%	69.2%
Events		

No significant differences in treatment-emergent adverse events were observed between the two treatments.[7]



### **Experimental Protocols**

The pivotal comparative data is derived from a phase 2, randomized, double-blind, crossover clinical trial conducted at four US clinical research centers between October 2012 and July 2013.[1][4][6]

Study Design: Ninety-one healthy adults with a history of 4 to 9 annual genital HSV-2 recurrences were randomized to one of two treatment sequences.[1][4] Participants received either 100 mg of **pritelivir** daily for 28 days followed by 500 mg of valacyclovir daily for 28 days, or the reverse sequence.[4][5] A 28-day washout period separated the two treatment phases.[4][5]

Data Collection: Throughout each 28-day treatment period, participants self-collected genital swabs four times daily.[4][6][7] These swabs were subsequently analyzed for the presence and quantity of HSV-2 DNA using a polymerase chain reaction (PCR) assay.[4][7]

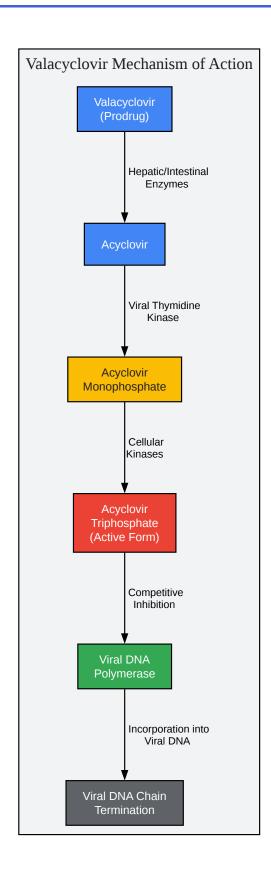
Endpoints: The primary endpoint was the within-participant comparison of the percentage of swabs positive for HSV-2 DNA during treatment with **pritelivir** versus valacyclovir.[4][6] Secondary endpoints included the frequency of genital lesions, the quantity of HSV in positive swabs, and the frequency of shedding episodes.[4][6]

### **Mechanisms of Action**

**Pritelivir** and valacyclovir inhibit HSV replication through distinct mechanisms, which are visualized in the diagrams below.

Valacyclovir is a prodrug of acyclovir and acts as a nucleoside analog.[8][9][10] Its mechanism involves a three-step phosphorylation process, initiated by the viral thymidine kinase, to its active triphosphate form, which then inhibits the viral DNA polymerase.[9][10][11]



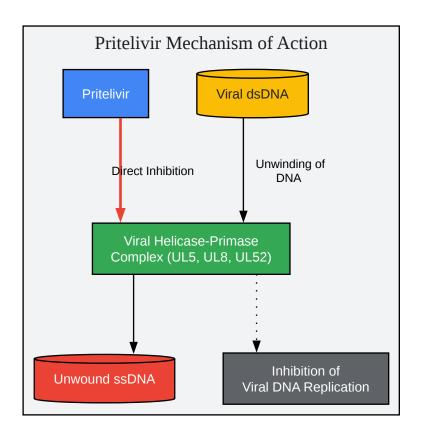


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Caption: Valacyclovir's conversion to active acyclovir triphosphate.



**Pritelivir**, in contrast, is a member of a novel class of direct-acting antiviral drugs known as helicase-primase inhibitors.[12] It directly targets the viral helicase-primase complex, which is essential for the unwinding of viral DNA and the initiation of DNA replication.[12][13][14] This mechanism does not require activation by viral enzymes.[15][16]



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Caption: **Pritelivir**'s direct inhibition of the viral helicase-primase complex.

### **Experimental Workflow**

The following diagram illustrates the workflow of the comparative clinical trial.

Caption: Crossover design of the **pritelivir** and valacyclovir clinical trial.

#### Conclusion

The available data from this phase 2 clinical trial strongly suggests that **pritelivir** is more effective than valacyclovir in suppressing genital HSV-2 shedding and reducing the frequency



of genital lesions.[1][5] The distinct mechanism of action of **pritelivir**, targeting the viral helicase-primase complex, offers a promising alternative to nucleoside analogs like valacyclovir.[7][12] Further research, including longer-term efficacy and safety studies, is warranted to fully establish the clinical utility of **pritelivir** in the management of genital herpes. [1][4]

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